molecular formula C16H15ClN4O2 B11085701 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole

2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole

Cat. No.: B11085701
M. Wt: 330.77 g/mol
InChI Key: UVHFCCQYCBSSBU-UHFFFAOYSA-N
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Description

2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole: is an organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science. This particular compound features a tetrazole ring substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution Reactions: The 4-chlorobenzyl group and the 3,4-dimethoxyphenyl group are introduced through substitution reactions. These reactions often require the use of strong bases like sodium hydride and solvents such as dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity:

Medicine:

    Drug Development: The compound can serve as a lead molecule for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Agriculture: It can be used in the formulation of pesticides and herbicides.

    Electronics: The compound may find applications in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and inhibit their activity. The 4-chlorobenzyl and 3,4-dimethoxyphenyl groups enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

  • 2-(4-chlorobenzyl)-5-phenyl-2H-tetrazole
  • 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1H-tetrazole
  • 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-3H-tetrazole

Comparison:

  • Structural Differences: The presence of different substituents on the tetrazole ring can significantly alter the compound’s chemical and biological properties.
  • Unique Features: The combination of the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups in 2-(4-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-2H-tetrazole provides a unique balance of hydrophobic and electronic properties, making it particularly effective in certain applications.

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole

InChI

InChI=1S/C16H15ClN4O2/c1-22-14-8-5-12(9-15(14)23-2)16-18-20-21(19-16)10-11-3-6-13(17)7-4-11/h3-9H,10H2,1-2H3

InChI Key

UVHFCCQYCBSSBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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